Bis-trimethylsilyl-thymine

Catalog No.
S9086507
CAS No.
30205-80-2
M.F
C11H22N2O2Si2
M. Wt
270.47 g/mol
Availability
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Bis-trimethylsilyl-thymine

CAS Number

30205-80-2

Product Name

Bis-trimethylsilyl-thymine

IUPAC Name

5-methyl-1,3-bis(trimethylsilyl)pyrimidine-2,4-dione

Molecular Formula

C11H22N2O2Si2

Molecular Weight

270.47 g/mol

InChI

InChI=1S/C11H22N2O2Si2/c1-9-8-12(16(2,3)4)11(15)13(10(9)14)17(5,6)7/h8H,1-7H3

InChI Key

JXDZQJSQAMAXEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N(C1=O)[Si](C)(C)C)[Si](C)(C)C

Bis-trimethylsilyl-thymine, also known as O,O'-bis(trimethylsilyl)thymine, is a derivative of thymine, a nucleobase found in DNA. The compound has the chemical formula C11H22N2O2Si2C_{11}H_{22}N_{2}O_{2}Si_{2} and features two trimethylsilyl groups attached to the oxygen atoms of the thymine molecule. This modification enhances its stability and solubility in organic solvents, making it a valuable reagent in organic synthesis and biochemical research .

Primarily as a protecting group for hydroxyl functionalities. It can undergo silylation reactions, where it reacts with alcohols to form corresponding trimethylsilyl ethers, releasing thymine as a byproduct. This reaction is crucial for protecting sensitive functional groups during multi-step organic syntheses .

Additionally, bis-trimethylsilyl-thymine can be involved in coupling reactions with other nucleoside derivatives, facilitating the synthesis of complex nucleosides through the activation of its silyl groups under Lewis acid conditions .

While bis-trimethylsilyl-thymine itself may not exhibit significant biological activity, its derivatives and related compounds are often studied for their potential roles in nucleic acid chemistry and drug development. The enhanced stability provided by the trimethylsilyl groups can improve the pharmacokinetic properties of nucleoside analogues, making them more effective in therapeutic applications .

The synthesis of bis-trimethylsilyl-thymine typically involves the silylation of thymine using chlorotrimethylsilane or hexamethyldisilazane as silylating agents. The reaction is generally carried out in an organic solvent like acetonitrile or under solvent-free conditions at elevated temperatures to ensure complete conversion . The general reaction scheme can be summarized as follows:

Thymine+2SiMe3ClBis trimethylsilyl thymine+2HCl\text{Thymine}+2\text{SiMe}_3\text{Cl}\rightarrow \text{Bis trimethylsilyl thymine}+2\text{HCl}

Bis-trimethylsilyl-thymine is primarily used in organic synthesis as a protecting group for hydroxyl and amino functionalities. Its applications include:

  • Synthesis of Nucleosides: It is utilized in the preparation of various nucleoside analogues, which are important in antiviral and anticancer therapies.
  • Gas Chromatography: The compound enhances the volatility of analytes, facilitating their analysis by gas chromatography due to its improved thermal stability .
  • Analytical Chemistry: It serves as a reagent for derivatization processes that increase the detectability of compounds in mass spectrometry and other analytical techniques .

Interaction studies involving bis-trimethylsilyl-thymine often focus on its behavior in biochemical environments and its reactivity with biological substrates. Research has shown that its silyl groups can influence the binding affinity and selectivity of nucleoside analogues to their targets, such as viral enzymes or DNA polymerases. These studies are crucial for understanding how modifications to nucleobases can affect their biological functions and therapeutic potentials .

Several compounds share structural similarities with bis-trimethylsilyl-thymine, particularly other silylated nucleobases. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
Bis(trimethylsilyl)uracilSilylated uracilUsed similarly for protecting groups; different nucleobase
N,O-Bis(trimethylsilyl)trifluoroacetamideSilylated acetamideMore reactive due to trifluoroacetyl group; used in derivatization
HexamethyldisilazaneSilylation agentCommonly used for silylation but lacks specific nucleobase functionality
O,O'-Bis(trimethylsilyl)cytosineSilylated cytosineSimilar protective role but specific to cytosine

Each of these compounds exhibits unique properties dictated by their specific functional groups and structural characteristics, making them suitable for various applications in synthetic chemistry and biochemistry.

The synthesis of bis-trimethylsilyl-thymine has evolved significantly since its initial development, driven by the need for higher yields, milder conditions, and better stereocontrol. Below, we analyze historical and contemporary approaches.

Historical Synthesis Approaches

Early methods focused on silylation of thymine using hexamethyldisilazane (HMDS) as the primary silylating agent, often requiring harsh conditions or acidic catalysts.

Early Silylation Techniques Using HMDS

The foundational approach involved reacting thymine with HMDS in the presence of catalytic trimethylchlorosilane (TMCS) or ammonium sulfate. This method, developed in the 1960s, leveraged HMDS’s ability to act as both a silyl donor and a base, deprotonating thymine’s hydroxyl groups for subsequent silylation [2] [5]. Typical reactions were conducted in anhydrous pyridine or dimethylformamide (DMF) at elevated temperatures (80–120°C) for 12–24 hours, yielding bis-trimethylsilyl-thymine in ~70–85% purity [2]. However, these conditions often led to side reactions, such as over-silylation or decomposition, necessitating tedious purification [3].

A notable advancement came with the introduction of saccharin as a catalyst, which accelerated silylation while reducing reaction times to 4–6 hours [2]. This modification improved yields to 90–95% by minimizing side products, though scalability remained challenging due to the hygroscopic nature of HMDS [5].

Catalytic Methods (e.g., SnCl₄-Mediated Coupling)

The 1970s saw the adoption of Lewis acids like tin(IV) chloride (SnCl₄) to enhance silylation efficiency. In the Vorbruggen reaction, bis-trimethylsilyl-thymine was generated in situ by treating thymine with HMDS and SnCl₄ in acetonitrile or dichloromethane [3]. The SnCl₄ acted as a Friedel-Crafts catalyst, polarizing the silylating agent and facilitating nucleophilic attack by thymine’s oxygen atoms [3]. This method achieved near-quantitative silylation at room temperature within 2–3 hours, marking a significant improvement over earlier thermal approaches [3].

However, SnCl₄-mediated reactions faced limitations, including sensitivity to moisture and the formation of tin byproducts that complicated isolation. Researchers later substituted SnCl₄ with milder Lewis acids like trimethylsilyl triflate (TMSOTf), which provided comparable efficiency without heavy metal residues [3] [5].

Modern Synthetic Protocols

Contemporary strategies prioritize solvent optimization, stereocontrol, and compatibility with downstream nucleoside syntheses.

Solvent Systems and Reaction Optimization

Modern protocols employ polar aprotic solvents such as DMF, tetrahydrofuran (THF), or dichloroethane, which stabilize the silylated intermediate while suppressing side reactions. For example, a 2023 study demonstrated that using anhydrous DMF with substoichiometric TMCS (0.1 equiv) achieves complete silylation of thymine in 1 hour at 60°C [4]. The solvent’s high dielectric constant facilitates HMDS dissociation, increasing the availability of trimethylsilyl anions for reaction [2] [5].

Reaction stoichiometry has also been refined. A 2:1 molar ratio of HMDS to thymine is now standard, ensuring exhaustive bis-silylation while minimizing excess reagent [1]. Post-reaction, the product is isolated via fractional distillation or silica gel chromatography, with yields consistently exceeding 95% [1] [4].

Stereoselectivity in Anomeric Nucleoside Formation

A critical application of bis-trimethylsilyl-thymine is its role in forming β-anomeric nucleosides. The TMS groups block the 3′- and 5′-hydroxyls of ribose or deoxyribose, directing glycosylation to the 1′-position with high β-selectivity [3] [4]. For instance, coupling bis-trimethylsilyl-thymine with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose in dichloromethane using TMSOTf as a catalyst produces β-thymidine in >90% diastereomeric excess [3].

Recent advances exploit chiral auxiliaries or microwave-assisted heating to further enhance stereocontrol. A 2024 protocol achieved 99% β-selectivity by conducting the reaction in a microfluidic reactor at 100°C for 10 minutes, demonstrating the potential for high-throughput nucleoside synthesis [4].

Thermal Stability and Phase Behavior

Melting and Boiling Points

Bis-trimethylsilyl-thymine exhibits well-defined thermal transition points that are characteristic of its solid crystalline structure and molecular interactions. The compound demonstrates a melting point range of 73-75°C, as consistently reported across multiple analytical studies [1] [2] [3] [4]. This relatively low melting point is typical for trimethylsilyl-protected nucleotide derivatives, reflecting the reduced intermolecular hydrogen bonding compared to the unprotected thymine molecule.

The boiling point of bis-trimethylsilyl-thymine has been determined to be 127-130°C under reduced pressure conditions of 18 mmHg [1] [2] [3] [4]. This reduced pressure boiling point is necessary due to the thermal sensitivity of the trimethylsilyl protecting groups, which can undergo decomposition at elevated temperatures under atmospheric pressure conditions. The compound's volatility under these conditions makes it suitable for gas chromatographic analysis, which is frequently employed for nucleoside derivative characterization.

The thermal behavior indicates that bis-trimethylsilyl-thymine maintains structural integrity within a specific temperature window, with the upper limit being constrained by the thermal stability of the silicon-oxygen bonds rather than the pyrimidine core structure.

Density and Refractive Index

The predicted density of bis-trimethylsilyl-thymine is 0.974 ± 0.06 g/cm³ [1] [3] [5], indicating a relatively low-density organic compound. This density value is consistent with the presence of multiple trimethylsilyl groups, which contribute significant molecular volume while adding relatively modest molecular mass compared to other protecting groups.

The refractive index has been measured at 1.463 [5] [6] [7], which falls within the typical range for organosilicon compounds. This optical property is particularly relevant for analytical applications involving polarimetry and optical rotation measurements, which are commonly used in nucleoside chemistry for stereochemical characterization.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis (Proton and Carbon-13)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of bis-trimethylsilyl-thymine through both proton and carbon-13 analyses. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that allow for unambiguous identification of the trimethylsilyl-protected thymine structure.

The trimethylsilyl protons appear as a prominent singlet in the chemical shift range of 0.20-0.30 parts per million, representing the eighteen protons from the two Si(CH₃)₃ groups [8] [9] [10]. This upfield chemical shift is characteristic of protons bonded to silicon atoms, which are highly shielded due to the electropositive nature of silicon compared to carbon.

The thymine methyl group at the C5 position resonates as a singlet around 1.9-2.0 parts per million, representing three protons [9] [11]. This chemical shift is typical for methyl groups attached to aromatic heterocycles and provides a diagnostic signal for thymine identification.

The C6 proton of the pyrimidine ring appears as a singlet in the 7.0-7.5 parts per million region [9] [11], demonstrating the expected downfield shift for aromatic protons. The absence of coupling patterns for this proton confirms the substitution pattern of the thymine base.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct carbon environments that correlate with the molecular structure. The trimethylsilyl carbon atoms appear in the characteristic 0-2 parts per million region, representing the highly shielded methyl carbons bonded to silicon [8] [10]. The C5 methyl carbon of thymine resonates around 11-12 parts per million, consistent with aromatic methyl substituents [11] [12].

The aromatic carbons C5 and C6 of the pyrimidine ring appear in the 100-110 parts per million region, while the carbonyl carbons C2 and C4 resonate in the 150-170 parts per million range [11] [12]. These chemical shifts are modified compared to unprotected thymine due to the electron-withdrawing effect of the trimethylsilyl groups on the oxygen atoms.

Infrared and Mass Spectroscopic Profiles

Infrared spectroscopy of bis-trimethylsilyl-thymine reveals characteristic absorption bands that confirm both the trimethylsilyl protecting groups and the pyrimidine core structure. The C-H stretching vibrations of the trimethylsilyl groups appear as strong absorptions in the 2950-3000 cm⁻¹ region [13] [14] [15], representing the multiple methyl C-H bonds present in the molecule.

Silicon-specific vibrations provide definitive evidence for trimethylsilyl substitution. The Si-CH₃ deformation modes appear around 1250-1260 cm⁻¹ with medium intensity [13] [14]. Strong Si-O stretching vibrations are observed in the 1080-1120 cm⁻¹ region, confirming the silicon-oxygen linkages that attach the protecting groups to the thymine base [13] [14].

The Si-C stretching and rocking vibrations appear at 840-860 cm⁻¹ and 750-760 cm⁻¹ respectively, with medium intensities characteristic of trimethylsilyl groups [13] [14]. These frequencies are diagnostic for the presence of Si(CH₃)₃ moieties and distinguish trimethylsilyl derivatives from other silicon-containing compounds.

The pyrimidine ring vibrations are evident in the C=C and C=N stretching region around 1600-1650 cm⁻¹ [16] [17], though these may be somewhat modified by the electronic effects of the protecting groups. The carbonyl stretching vibrations appear in the 1680-1720 cm⁻¹ region [16] [17], shifted from the unprotected thymine due to the reduced hydrogen bonding capability of the protected oxygen atoms.

Mass spectrometric analysis of bis-trimethylsilyl-thymine under electron ionization conditions produces characteristic fragmentation patterns that are diagnostic for trimethylsilyl-protected nucleotides [18] [19] [20]. The molecular ion peak appears at m/z 270, corresponding to the intact molecule, though this is typically observed with low intensity due to the facility of trimethylsilyl group fragmentation [18].

The base peak commonly appears at m/z 255, representing the loss of a methyl radical from one of the trimethylsilyl groups [M-15]⁺ [18] [19]. This α-cleavage adjacent to silicon is a highly favored fragmentation pathway due to the stability of the resulting silylium ion intermediate. Sequential methyl losses produce the [M-30]⁺ fragment at m/z 240 with moderate intensity [19] [20].

Characteristic trimethylsilyl fragments appear at m/z 147, 135, and 73, which are diagnostic for compounds containing Si(CH₃)₃ groups [19] [20]. The fragment at m/z 147 results from rearrangement processes involving the trimethylsilyl moiety, while m/z 135 represents a common trimethylsilyl fragment that often appears as the base peak in many trimethylsilylated compounds [19] [20]. The m/z 73 fragment corresponds to the trimethylsilyl cation [Si(CH₃)₃]⁺, which is a highly stable and frequently observed ion in organosilicon mass spectrometry [19] [20].

Hydrolytic Sensitivity and Reactivity

Bis-trimethylsilyl-thymine exhibits significant sensitivity to moisture and hydrolytic conditions, which is a fundamental characteristic of trimethylsilyl protecting groups. The compound is assigned a hydrolytic sensitivity rating of 7 on standard scales, indicating that it "reacts slowly with moisture/water" [1] [2] [3] [4]. This moderate sensitivity requires careful handling under anhydrous conditions but allows for reasonable stability during routine laboratory manipulations.

The hydrolytic reactivity of trimethylsilyl groups involves nucleophilic attack by water molecules on the silicon center, leading to Si-O bond cleavage and formation of hexamethyldisiloxane as a byproduct [21] [22]. The reaction proceeds through a mechanism involving coordination of water to the silicon atom, followed by proton transfer and subsequent bond reorganization [22] [23].

The rate of hydrolysis is influenced by several factors including pH, temperature, and the presence of catalysts [22]. Under acidic conditions, protonation of the oxygen atom attached to silicon facilitates nucleophilic attack by water, leading to more rapid hydrolysis [22]. Conversely, the trimethylsilyl groups exhibit enhanced stability under anhydrous basic conditions.

Temperature significantly affects the hydrolytic stability, with elevated temperatures accelerating the decomposition process [21] [22]. This thermal sensitivity necessitates storage under cool, dry conditions and limits the temperature range for synthetic applications. The compound should be handled in moisture-free environments and stored under inert atmospheres to maintain chemical integrity [21].

The hydrolytic sensitivity also makes bis-trimethylsilyl-thymine useful as a reactive intermediate in nucleoside synthesis, where controlled deprotection can be achieved through mild aqueous workup conditions [1] [2]. This property allows for selective removal of the protecting groups while preserving the thymine base structure, making it valuable in pharmaceutical and biochemical applications [1] [24].

Hydrogen Bond Acceptor Count

2

Exact Mass

270.12198102 g/mol

Monoisotopic Mass

270.12198102 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-21-2023

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